

Application Note: FT-1518 for Western Blot Analysis

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Compound of Interest

Compound Name: FT-1518

Cat. No.: B8103293

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Investigating PI3K/Akt/mTOR Signaling Inhibition in Cancer Cell Lines

Abstract

FT-1518 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] [4] This application note provides a detailed protocol for using **FT-1518** to probe the inhibition of the PI3K/Akt pathway in cancer cell lines via Western blot analysis. We demonstrate that **FT-1518** effectively reduces the phosphorylation of Akt (Ser473), a key downstream node in the pathway, in a dose-dependent manner.

Introduction

The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control essential cellular functions.[4] Upon activation by receptor tyrosine kinases, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including components of the mTOR complex 1 (mTORC1), to promote cell growth and proliferation.[5]

FT-1518 is a novel ATP-competitive inhibitor designed for high selectivity towards the p110 α catalytic subunit of PI3K. By inhibiting PI3K α , **FT-1518** is expected to block downstream signaling, leading to decreased Akt phosphorylation and reduced cell proliferation in PIK3CA-

mutant cancer cells. Western blotting is a fundamental technique used to detect changes in protein expression and post-translational modifications, such as phosphorylation, making it an ideal method to confirm the mechanism of action of **FT-1518**.^[2] This note outlines the procedures for cell treatment, protein extraction, and immunoblotting to quantify the inhibitory effect of **FT-1518** on Akt signaling.

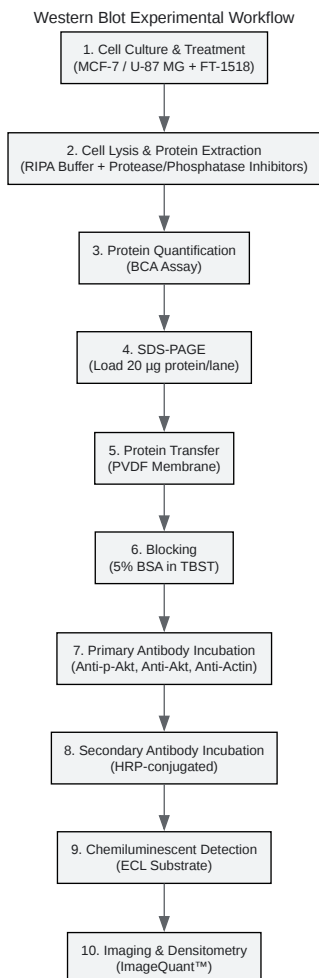
Data Presentation

The inhibitory effect of **FT-1518** was assessed in two human cancer cell lines: MCF-7 (breast cancer, PIK3CA mutant) and U-87 MG (glioblastoma, PTEN null). Cells were treated with increasing concentrations of **FT-1518** for 2 hours, and the phosphorylation of Akt at Ser473 was quantified by densitometry of Western blot bands.

Table 1: Dose-Dependent Inhibition of p-Akt (Ser473) by **FT-1518**

Cell Line	FT-1518 Conc. (nM)	p-Akt (Ser473) Signal (Normalized to Total Akt)	% Inhibition
MCF-7	0 (Vehicle)	1.00	0%
10	0.78	22%	
50	0.45	55%	
100	0.21	79%	
500	0.09	91%	
U-87 MG	0 (Vehicle)	1.00	0%
10	0.85	15%	
50	0.52	48%	
100	0.29	71%	
500	0.14	86%	

Visualizations



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